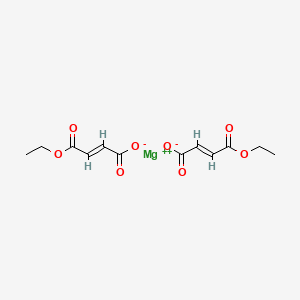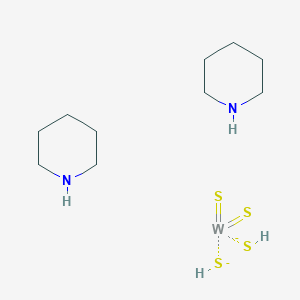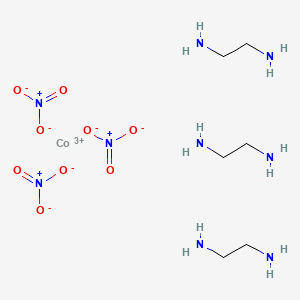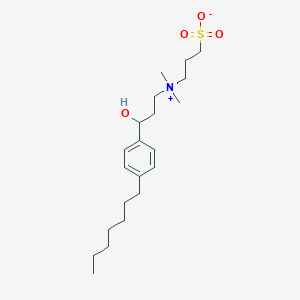
(2S)-2-hydroxy(113C)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy(113C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various scientific fields. This compound is a stable isotope-labeled form of lactic acid, where the carbon-1 position is labeled with carbon-13. Lactic acid is a naturally occurring organic acid found in many biological systems and is involved in various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(113C)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose using lactic acid bacteria, where the glucose is labeled with carbon-13 at the desired position. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified to obtain the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for fermentation, where isotopically labeled glucose is converted to lactic acid by lactic acid bacteria. The product is then extracted and purified using techniques such as distillation and crystallization to achieve the desired purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy(113C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form pyruvic acid.
Reduction: The carboxyl group can be reduced to form propanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyruvic acid
Reduction: Propanol
Substitution: Various substituted lactic acid derivatives
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy(113C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lactic acid metabolism.
Biology: Employed in studies of cellular respiration and fermentation processes.
Medicine: Utilized in research on metabolic disorders and as a diagnostic tool in medical imaging techniques such as magnetic resonance spectroscopy (MRS).
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy(113C)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. Pyruvate then enters the citric acid cycle, where it is further metabolized to produce energy. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and study the dynamics of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-hydroxypropanoic acid: The enantiomer of (2S)-2-hydroxypropanoic acid, differing in the spatial arrangement of the hydroxyl group.
Pyruvic acid: The oxidized form of lactic acid, involved in similar metabolic pathways.
Propanoic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness
The uniqueness of (2S)-2-hydroxy(113C)propanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in research areas where understanding the detailed mechanisms of metabolic processes is crucial.
Eigenschaften
CAS-Nummer |
727379-97-7 |
|---|---|
Molekularformel |
C3H6O3 |
Molekulargewicht |
91.07 g/mol |
IUPAC-Name |
(2S)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1 |
InChI-Schlüssel |
JVTAAEKCZFNVCJ-NSQKCYGPSA-N |
Isomerische SMILES |
C[C@@H]([13C](=O)O)O |
Kanonische SMILES |
CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


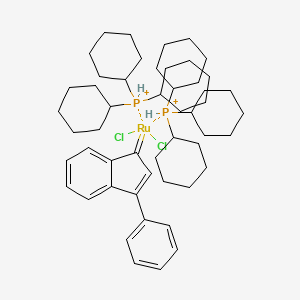
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)
